molecular formula C15H15F3N2S B7555716 2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole

2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B7555716
M. Wt: 312.4 g/mol
InChI Key: LCYXLMWJANIPCE-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is a heterocyclic compound that features a piperidine ring, a trifluoromethyl-substituted phenyl group, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2S/c16-15(17,18)12-4-2-1-3-11(12)13-9-21-14(20-13)10-5-7-19-8-6-10/h1-4,9-10,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXLMWJANIPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to the combination of its structural features, which confer enhanced stability, lipophilicity, and potential for diverse biological activities. This makes it a valuable scaffold for drug discovery and development .

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